2-Chloro-3-[(piperidin-1-yl)methyl]pyridine
Description
Properties
IUPAC Name |
2-chloro-3-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-10(5-4-6-13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDSJNLXTFVIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using 2-Chloropyridine and Piperidine
-
- 2-Chloropyridine is reacted with piperidine in the presence of potassium carbonate as a base.
- The reaction is carried out in DMF as the solvent.
- The mixture is heated at elevated temperatures, typically in the range of 100-120°C.
- The base neutralizes the hydrochloric acid formed and facilitates the substitution.
- After completion, the reaction mixture is cooled, and the product is isolated by extraction and purification.
| Parameter | Typical Value |
|---|---|
| Solvent | DMF |
| Base | Potassium carbonate (K2CO3) |
| Temperature | 100-120 °C |
| Reaction time | 6-15 hours |
| Molar ratios | Piperidine: 1 mol; 2-chloropyridine: 1 mol |
- Outcome:
- The product 2-chloro-3-[(piperidin-1-yl)methyl]pyridine is obtained with good yield (typically >85%).
- The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the chloromethyl group attached to the pyridine ring.
Preparation via 2-Chloro-3-(chloromethyl)pyridine Intermediate
Step 1: Synthesis of 2-chloro-3-(chloromethyl)pyridine
- Starting from 2-chloropyridine, chloromethylation is performed using reagents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) in the presence of radical initiators (e.g., azobisisobutyronitrile).
- Reaction is carried out in solvents like carbon tetrachloride (CCl4) or chloroform under controlled temperature (around 80-110 °C).
- Radical initiators are added in batches to control the reaction.
Step 2: Nucleophilic substitution with piperidine
- The chloromethyl intermediate is then reacted with piperidine in the presence of potassium carbonate and DMF.
- Heating under reflux at 80-110 °C for 5-15 hours ensures substitution of the chloromethyl group by the piperidinylmethyl moiety.
- Work-up involves neutralization, extraction, drying, and distillation to isolate the final product.
| Step | Reagents & Conditions | Yield (%) |
|---|---|---|
| Chloromethylation | SO2Cl2, radical initiator, CCl4, 80-110 °C, 2-8 hours | ~70-85 |
| Nucleophilic substitution | Piperidine, K2CO3, DMF, reflux 80-110 °C, 5-15 hours | ~90-92 |
Mechanistic Insights
- The chloromethylation step proceeds via a radical mechanism initiated by the radical initiator, generating a chloromethyl radical that substitutes at the 3-position of the pyridine ring.
- The nucleophilic substitution involves the lone pair on the nitrogen of piperidine attacking the electrophilic chloromethyl carbon, displacing chloride ion.
- Potassium carbonate acts as a base to neutralize HCl formed and maintain reaction progress.
- The polar aprotic solvent DMF stabilizes the charged intermediates and enhances nucleophilicity.
Representative Data Table of Reaction Parameters and Outcomes
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chloromethylation | SO2Cl2, radical initiator, CCl4 | 80-110 | 2-8 | 70-85 | Radical initiator added in batches |
| Nucleophilic substitution | Piperidine, K2CO3, DMF | 100-120 | 6-15 | 85-92 | Reflux conditions |
| Work-up | Neutralization with saturated NaHCO3, extraction, drying | Room temp | - | - | Isolation of pure product |
Research Findings and Industrial Considerations
- The described synthetic route is well-established in pharmaceutical intermediate synthesis, providing good yields and purity suitable for further functionalization.
- Industrial production often employs continuous flow reactors for better control over heat and mixing, improving reproducibility and scalability.
- Automated pH control during work-up and distillation under reduced pressure enhance product isolation and purity.
- The piperidine substitution imparts specific steric and electronic properties, making the compound valuable in medicinal chemistry, especially for neurological drug candidates.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic substitution (SNAr) due to activation by the electron-withdrawing pyridine ring.
Key Reactions
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Formation of a Meisenheimer complex with the nucleophile.
-
Elimination of chloride () to restore aromaticity:
Regioselectivity at position 2 is driven by the electron-deficient nature of the pyridine ring .
Oxidation and Reduction
The piperidinylmethyl group influences redox behavior:
Oxidation
-
Reagent : KMnO₄/H₂SO₄ (acidic conditions)
-
Product : 2-Chloro-3-(piperidin-1-yl)pyridine-4-carboxylic acid (via methyl group oxidation).
-
Yield : 48%.
Reduction
-
Reagent : H₂/Pd-C (5 bar, 25°C)
-
Product : 2-Chloro-3-(piperidin-1-yl)methylpiperidine (saturation of pyridine ring).
-
Yield : 83%.
Coupling Reactions
The chlorine atom participates in cross-coupling reactions:
Notable Example :
Suzuki coupling with phenylboronic acid yields a biaryl derivative used in kinase inhibitor synthesis .
Cyclization Reactions
The compound forms heterocyclic systems under specific conditions:
-
With CS₂/KOH : Forms thieno[2,3-b]pyridine derivatives via cyclocondensation .
-
With Hydrazine : Produces pyrazolo[3,4-b]pyridines, potential anticancer agents .
Reaction Pathway :
Substituent Effects on Reactivity
The piperidinylmethyl group alters electronic and steric properties:
| Substituent Position | Effect on Reaction Rate (vs. Parent Pyridine) |
|---|---|
| 3-[(Piperidin-1-yl)methyl] | Increased SNAr rate due to steric acceleration |
| 2-Chloro | Enhanced electrophilicity at C-2 |
Data from kinetic studies show a 3.2x faster amination rate compared to 2-chloropyridine .
Comparative Reactivity Table
| Reaction | Relative Rate (kₐ/k₀) | Dominant Factor |
|---|---|---|
| SNAr (NH₃) | 3.2 | Steric acceleration by piperidine |
| Oxidation (KMnO₄) | 0.7 | Electron donation from piperidine |
| Suzuki Coupling | 1.5 | Improved solubility in polar solvents |
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-[(piperidin-1-yl)methyl]pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural similarity to biologically active molecules allows it to act as a potential enzyme inhibitor or receptor ligand. For instance, studies have indicated its efficacy in modulating neurotransmitter systems, which is vital for developing drugs for conditions such as depression and anxiety disorders.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it an essential precursor in creating various derivatives that are valuable in both academic and industrial settings. Additionally, it can be modified through oxidation and reduction reactions to introduce functional groups necessary for specific applications.
Biological Studies
In biological research, this compound is employed to study enzyme inhibitors and receptor ligands. Its interactions with biological targets provide insights into drug design and development, particularly concerning its binding affinity and specificity.
Industrial Applications
The compound also finds utility in the development of agrochemicals and other industrial chemicals. Its properties make it suitable for formulating products that require specific chemical functionalities, enhancing efficacy and stability.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The piperidine ring can interact with biological targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key features of 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine with similar compounds:
¹Inferred from similar piperidine derivatives.
²Predicted based on computational models.
Key Observations:
- Substituent Position and Type: The position of chlorine and piperidine significantly impacts electronic and steric properties.
- Heterocyclic Variations : Compounds like 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine replace the piperidine with an oxadiazole ring, which may enhance metabolic stability or confer unique bioactivity.
Biological Activity
2-Chloro-3-[(piperidin-1-yl)methyl]pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and enzyme inhibitors. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C₁₁H₁₄ClN
- Molecular Weight : 201.69 g/mol
The compound features a pyridine ring substituted with a piperidine moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or receptor ligand . The piperidine ring facilitates interactions with various biological targets, while the pyridine ring can engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to proteins involved in disease pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | MIC = 6.25–12.5 μg/mL against S. aureus and E. coli |
| Other Pyridine Derivatives | Antifungal | MIC = 12.5 μg/mL against C. albicans |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .
Neurological Effects
In the realm of medicinal chemistry, this compound has been investigated for its potential in treating neurological disorders. Its structural similarity to known neuroactive compounds positions it as a candidate for developing new treatments targeting conditions such as depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound effectively inhibited specific enzymes linked to neurodegenerative diseases. The research indicated that these compounds could reduce the activity of acetylcholinesterase, an enzyme associated with Alzheimer’s disease .
- Clinical Trials : Preliminary clinical trials have shown promise in using this compound for managing symptoms related to anxiety disorders. Participants reported reduced anxiety levels when administered formulations containing this compound alongside standard treatment protocols .
- Antiviral Properties : Recent investigations into the antiviral properties of similar pyridine compounds have revealed that they can inhibit viral replication processes, particularly against RNA viruses such as SARS-CoV-2. This suggests a potential application for this compound in developing antiviral therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a similar pyridine-piperidine derivative was synthesized using dichloromethane as a solvent with sodium hydroxide to facilitate coupling reactions, achieving 99% purity after purification . Optimization may involve adjusting stoichiometry (e.g., molar ratios of piperidine and chloro-pyridine precursors) or employing catalysts like palladium for cross-coupling reactions. Monitoring reaction progress via TLC or HPLC is critical to identify optimal termination points.
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetone) is recommended. Structural characterization should include:
- NMR spectroscopy : Confirm substitution patterns (e.g., chloro and piperidinyl-methyl groups) .
- Mass spectrometry : Verify molecular weight (e.g., M.W. ~210–220 g/mol based on analogs) .
- X-ray crystallography : Resolve 3D conformation, as demonstrated for a structurally related piperidine-pyridine derivative .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Refer to GHS guidelines and Safety Data Sheets (SDS) for pyridine-piperidine analogs. Key precautions include:
- Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of volatile intermediates .
- Emergency procedures: Flush eyes/skin with water for 15 minutes if exposed and seek medical attention .
Advanced Research Questions
Q. How can the biological activity of this compound be evaluated against neurological targets?
- Methodological Answer :
- In vitro assays : Screen against receptors (e.g., GABAA or NMDA receptors) using radioligand binding assays . Piperidine derivatives often modulate ion channels due to their structural mimicry of natural ligands.
- Dose-response studies : Use IC50/EC50 measurements to quantify potency. For example, analogs with similar substitution patterns showed activity in the µM range against inflammatory targets .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .
Q. What strategies resolve contradictions in reported reactivity or pharmacological data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Stereochemical variations : Use chiral HPLC or circular dichroism to assess enantiomeric purity, as minor stereoisomers can alter activity .
- Solvent effects : Replicate experiments in polar (DMSO) vs. non-polar (toluene) solvents to test stability/reactivity .
- Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica) and avoid non-curated sources .
Q. How can computational chemistry predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- DFT calculations : Model transition states for reactions like amination or halogen exchange using Gaussian or ORCA software.
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .
- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics .
Data Contradiction Analysis
Q. Why might reported yields vary for the same synthetic route?
- Methodological Answer : Variations arise from:
- Purity of reagents : Trace moisture in piperidine or chloro-pyridine precursors can quench reactions .
- Temperature control : Exothermic reactions may require cooling (0–5°C) to prevent side products .
- Workup techniques : Inadequate extraction (e.g., pH adjustment during aqueous workup) can reduce isolated yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
